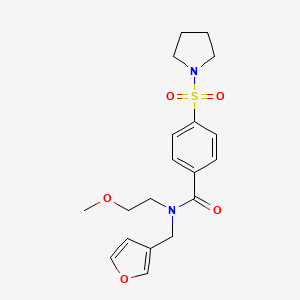
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Furan ring : A five-membered aromatic ring with oxygen.
- Pyrrolidine : A five-membered nitrogen-containing ring.
- Sulfonamide group : Known for its antibacterial properties.
The molecular formula is C15H21N3O3S with a molecular weight of approximately 321.41 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar furan derivatives have demonstrated cytotoxic effects against human tumor cell lines. For example, a study on 3-formylchromone derivatives revealed selective cytotoxicity against certain cancer cells while sparing normal cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It may inhibit certain enzymes involved in cancer progression and microbial resistance, although specific data on this compound is limited. Research on related compounds has shown promising results in inhibiting urease activity, which is crucial for the survival of H. pylori .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several furan derivatives, including those structurally related to our compound. The results indicated that these compounds inhibited the growth of H. pylori effectively, comparable to standard antibiotics .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving various human tumor cell lines, compounds similar to this compound exhibited significant tumor cell-specific cytotoxicity. The study highlighted that structural modifications could enhance or diminish this activity .
Study 3: Enzyme Inhibition Analysis
Research focusing on enzyme inhibition demonstrated that certain furan-based compounds effectively inhibited urease activity. This inhibition is critical for developing treatments against H. pylori, which relies on urease for survival in acidic environments .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Furan derivatives | Inhibition of H. pylori growth |
| Anticancer | 3-formylchromone derivatives | Cytotoxicity against tumor cells |
| Enzyme Inhibition | Urease inhibitors | Reduced urease activity |
Table 2: Cytotoxicity Results Against Tumor Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Furan derivative A | HeLa | 25 |
| Furan derivative B | MCF-7 | 30 |
| N-(furan-3-ylmethyl)... | A549 | 20 |
特性
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-13-11-20(14-16-8-12-26-15-16)19(22)17-4-6-18(7-5-17)27(23,24)21-9-2-3-10-21/h4-8,12,15H,2-3,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMZOMXTPNBTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













